Iminomalononitrile

Description

Contextual Significance in Organic Chemistry and Related Fields

The importance of iminomalononitrile in organic chemistry is intrinsically linked to its role as a key, albeit transient, intermediate. It is recognized as the less stable tautomer of diaminomaleonitrile (B72808) (DAMN), a compound that is a formal tetramer of hydrogen cyanide (HCN). nih.govacs.org The polymerization of HCN is a cornerstone of prebiotic chemistry theories, which explore the chemical origins of life. Within this framework, this compound is postulated to be a crucial stepping stone in the formation of DAMN, which itself is a vital precursor for the abiotic synthesis of nucleobases such as adenine (B156593). researchgate.netresearchgate.net

The compound's significance extends to astrochemistry, where nitrile-rich environments, like the atmosphere of Saturn's moon Titan, are studied. researchgate.netresearchgate.net Quantum chemical studies have explored the formation of this compound and its tautomer from radicals known to be abundant in such environments, suggesting potential pathways for the formation of complex organic molecules in extraterrestrial settings. researchgate.netresearchgate.net In contemporary synthetic organic chemistry, while this compound itself is not a common reagent, derivatives containing the iminomalonate or this compound framework are utilized as substrates in advanced synthetic methodologies, including the synthesis of N-sulfenylimines and various heterocyclic systems. thieme-connect.deacs.org Its high reactivity, conferred by the combination of an imine group with two powerful electron-withdrawing nitrile groups, makes it a subject of ongoing theoretical and mechanistic investigation.

Historical Perspectives on the Discovery and Initial Academic Inquiry of Dicyanomethine Derivatives

The history of this compound is interwoven with that of its isomer, diaminomaleonitrile, and the broader class of compounds known as cyanocarbons or dicyanomethine derivatives. The initial discovery in this area dates back to 1873 with the isolation of a black solid derived from hydrogen cyanide, which was later identified as the HCN tetramer, DAMN. However, the specific academic inquiry into the this compound tautomer is a much more recent development.

Early investigations into related structures, such as the Thorpe-Ziegler type dimerization and trimerization of malononitrile (B47326) (dicyanomethane) under high pressure, were reported in the 1970s. kyoto-u.ac.jpnii.ac.jp These studies provided foundational knowledge on the reactivity of the dicyanomethylene group, a core component of the this compound structure. The concept of this compound as a distinct, reactive intermediate emerged primarily from mechanistic and computational studies aimed at understanding the precise pathways of HCN polymerization and adenine synthesis. researchgate.netresearchgate.net As experimental techniques struggled to detect such a fleeting species, theoretical chemistry became the principal means of investigation, proposing its existence to explain observed reaction outcomes. The term "dicyanomethine" itself refers to the C(CN)₂ fragment, and its derivatives have been a subject of study for their unique electronic properties and reactivity. translationjournal.net

Structural Framework and Fundamental Research Interest in this compound Systems

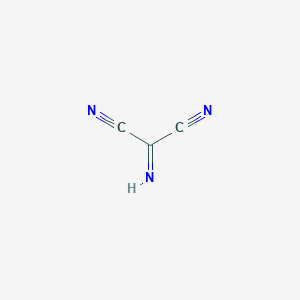

The structural framework of this compound, with the formula C₃H₂N₃ and systematic name 2-iminomalononitrile, is defined by a central carbon atom double-bonded to an imine (=NH) group and also bonded to two cyano (-C≡N) groups. A pivotal aspect of its chemistry is the imine-enamine tautomerism it undergoes with diaminomaleonitrile, with the equilibrium heavily favoring the more stable diaminomaleonitrile form. nih.govacs.org

Due to its instability, there is a notable absence of experimental spectroscopic or structural data for isolated this compound. researchgate.netresearchgate.net Consequently, quantum chemical calculations, such as Density Functional Theory (DFT), have become indispensable for elucidating its properties. These theoretical studies have provided detailed predictions of its molecular geometry, rotational constants, and vibrational frequencies, offering the only available "view" of this transient molecule. researchgate.netresearchgate.net

The fundamental research interest in this compound is driven by several factors. Its role as a hypothesized intermediate in prebiotic chemistry makes it a molecule of profound importance for understanding the origins of life's building blocks. researchgate.netresearchgate.net Furthermore, its unique electronic structure, characterized by the highly electrophilic central carbon atom, makes it a compelling subject for studies in chemical reactivity and reaction mechanisms. researchgate.net The investigation of this compound and its formation provides a simpler theoretical route to understanding the synthesis of key biological molecules like 4-amino-1H-imidazole-5-carbonitrile (AICN) and adenine in nitrile-rich environments. researchgate.netresearchgate.net

Data Tables

Table 1: Calculated Spectroscopic Data for this compound

As experimental data for this compound is unavailable, quantum chemical calculations provide the primary source of information regarding its physical and spectroscopic properties. The following table presents theoretical values for its rotational constants and key vibrational frequencies.

| Property | Calculated Value | Unit | Reference |

| Rotational Constant A | 20455.7 | MHz | researchgate.net |

| Rotational Constant B | 2772.2 | MHz | researchgate.net |

| Rotational Constant C | 2441.2 | MHz | researchgate.net |

| NH Stretching Freq. | 3496 | cm⁻¹ | researchgate.net |

| C=N Stretching Freq. | 1698 | cm⁻¹ | researchgate.net |

| C≡N Symmetric Stretch | 2259 | cm⁻¹ | researchgate.net |

| C≡N Asymmetric Stretch | 2278 | cm⁻¹ | researchgate.net |

Calculations performed using quantum chemical methods (DFT/B3LYP).

Table 2: Comparison of this compound and its Tautomer, Diaminomaleonitrile

The relationship between this compound and diaminomaleonitrile (DAMN) is central to its chemistry. This table compares key properties, highlighting the greater stability of the DAMN tautomer.

| Compound | IUPAC Name | Formula | Molar Mass (g·mol⁻¹) | Key Structural Feature | Relative Stability |

| This compound | 2-Iminomalononitrile | C₃H₂N₃ | 108.104 | Imine Group (C=NH) | Less Stable Intermediate |

| Diaminomaleonitrile | (2Z)-2,3-Diaminobut-2-enedinitrile | C₄H₄N₄ | 108.104 | Ene-diamine ((H₂N)C=C(NH₂)) | More Stable Tautomer |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iminopropanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HN3/c4-1-3(6)2-5/h6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUHPXMDZYYZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Formation Pathways of Iminomalononitrile

Mechanistic Elucidation of Iminomalononitrile Formation from Nitrile Precursors

This compound, a significant intermediate in prebiotic chemistry, can be formed from various nitrile precursors. researchgate.netresearchgate.net Its synthesis is of particular interest in astrochemistry and studies of the origins of life. The formation mechanisms are highly dependent on the reaction environment and the specific precursors involved.

Radical-Radical and Radical-Molecule Interaction Schemes

Quantum chemical studies have explored the formation of this compound and its derivatives, such as diaminomaleonitrile (B72808) (DAMN), through radical-centric reaction pathways. researchgate.netresearchgate.net These reactions are particularly relevant in nitrile-rich environments like the atmosphere of Titan, where radicals like cyano (CN) and hydrogen (H) are abundant. researchgate.netresearchgate.net

The formation process can be understood through the following schemes:

Radical-Radical Interactions: This involves the direct combination of two radical species.

Radical-Molecule Interactions: This pathway involves the addition of a radical to a stable molecule.

The mechanistic aspects and regioselectivity of these radical additions are analyzed using global and local chemical reactivity descriptors, including chemical potential, molecular hardness and softness, and electrophilicity. researchgate.net The presence of weak bonds in the reaction complexes and transition states is confirmed using the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net

Role of Specific Reaction Environments (e.g., Gas Phase vs. Aqueous Medium)

The environment in which the reaction occurs plays a critical role in the formation of this compound. researchgate.netresearchgate.net

Gas Phase: In the gas phase, the formation of this compound faces significant reaction barriers, making it an unlikely process under these conditions. researchgate.netresearchgate.net

Prebiotic Chemical Pathways to this compound as an Intermediate

This compound is considered a key intermediate in the prebiotic synthesis of essential biological molecules. researchgate.netnih.gov Its formation from simple and abundant precursors is a cornerstone of many origin-of-life theories.

Formation from Hydrogen Cyanide Oligomerization and Related Processes

Hydrogen cyanide (HCN) is a central molecule in prebiotic chemistry, known to polymerize into a variety of complex organic compounds. nih.govencyclopedia.pub The dimerization of HCN to form iminoacetonitrile (B14750961) is considered a crucial first step in this process. nih.gov this compound is a subsequent product in the oligomerization cascade that can lead to the formation of diaminomaleonitrile (DAMN), a tetramer of HCN. nih.govacs.orgwikipedia.org

The polymerization of HCN is often base-catalyzed and can occur in a wide range of temperatures and concentrations. nih.gov While iminoacetonitrile is a hypothesized key intermediate, it has not been directly observed in HCN polymerization experiments. nih.gov The subsequent reactions of these oligomers can lead to the formation of purines, pyrimidines, and amino acids. encyclopedia.pubwikipedia.org

| Precursor | Intermediate/Product | Significance |

| Hydrogen Cyanide (HCN) | Iminoacetonitrile | First step in HCN dimerization. nih.gov |

| Iminoacetonitrile | This compound | Intermediate in HCN oligomerization. researchgate.net |

| This compound | Diaminomaleonitrile (DAMN) | HCN tetramer, precursor to nucleobases. acs.orgwikipedia.org |

Theoretical and Experimental Studies of this compound in Astrochemistry Scenarios

Astrochemical studies, combining theoretical calculations and laboratory experiments, provide insights into the formation of this compound in extraterrestrial environments. researchgate.netmdpi.com Nitriles, including HCN, are found in various astronomical settings such as the atmosphere of Titan, comets, and interstellar clouds. researchgate.netresearchgate.net

Theoretical studies using quantum chemical methods have modeled the formation of this compound and its derivatives from radicals present in these environments. researchgate.net These calculations help to understand the reaction kinetics and thermodynamics, which are often unfavorable in the gas phase but more plausible on the surfaces of ice grains or in aqueous environments. researchgate.netnih.gov

Experimental astrochemistry studies simulate the conditions of space, such as the processing of astrophysical ices (composed of water, ammonia, methane, and HCN) by radiation or thermal energy. mdpi.com These experiments have successfully produced complex organic molecules, including precursors to amino acids and nucleobases, lending support to the proposed chemical pathways involving this compound. mdpi.com

Electrochemical Approaches to Dicyanomethylene-containing Imines and Related Structures

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of imines and nitriles. nih.gov These techniques avoid the use of harsh reagents and conditions often required in traditional chemical synthesis. The electrochemical oxidation of amines to imines is considered an environmentally friendly approach. nih.gov

While direct electrochemical synthesis of this compound is not extensively detailed, the principles can be applied to related structures containing the dicyanomethylene group. ccsenet.orgresearchgate.net For instance, studies on the interaction of 4-dicyanomethylene-2,6-dimethyl-4H-pyran (DDP) dye, which contains a dicyanomethylene group, have been investigated using electrochemical techniques. researchgate.net

Electrochemical methods, often coupled with spectroscopic techniques like fluorescence, are powerful tools for elucidating the reaction mechanisms and interactions of these compounds. researchgate.netrsc.org The electrochemical reduction of imines to amines has also been achieved with high efficiency using water as a hydrogen source, highlighting the green potential of these methods. rsc.org

Chemical Reactivity and Reaction Mechanisms of Iminomalononitrile

General Reactivity Patterns of Iminomalononitrile and Its Derivatives

The reactivity of this compound is characterized by the electrophilic nature of the central carbon atom, which is activated by the two electron-withdrawing nitrile groups. This makes it susceptible to attack by a wide variety of nucleophiles. The imino group (C=NH) also plays a crucial role in its reactivity, participating in addition and condensation reactions.

Derivatives of this compound, such as α-iminomalonates, exhibit similar reactivity patterns, although the electronic and steric effects of the substituent on the imino nitrogen can influence the reaction rates and pathways. The general reactivity patterns can be summarized as follows:

Nucleophilic Addition: The electrophilic carbon atom readily undergoes addition reactions with various nucleophiles.

Tautomerism: this compound can exist in equilibrium with its tautomer, aminomalononitrile.

Cycloaddition Reactions: The imino group can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of heterocyclic compounds.

Tautomerism and Isomerization Dynamics of this compound

This compound exhibits tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond.

This compound exists in a tautomeric equilibrium with aminomalononitrile. This equilibrium involves the migration of a proton from the nitrogen atom of the imino group to the central carbon atom, with a corresponding shift of the C=N double bond to a C=C double bond.

Detailed experimental or computational studies specifically quantifying the equilibrium constant for this tautomerization are not extensively available in the reviewed literature. However, the position of the equilibrium is expected to be influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. In many reactions, the less stable tautomer can be trapped by reaction with a suitable reagent.

Nucleophilic Addition and Condensation Reactions Involving the Imino Group

The imino group of this compound is a key site for nucleophilic attack. These reactions are fundamental to the synthetic utility of this compound. The general mechanism involves the attack of a nucleophile on the carbon atom of the C=N double bond. libretexts.orglibretexts.orgchemguide.co.ukyoutube.commasterorganicchemistry.com

General Mechanism of Nucleophilic Addition to an Imino Group

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic carbon of the imino group, breaking the π-bond. |

| 2. Protonation | The resulting negatively charged nitrogen atom is protonated, often by the solvent or a weak acid, to yield the final addition product. |

Umpolung reactivity reverses the normal polarity of a functional group. In the context of imines, the nitrogen atom is typically nucleophilic. However, in certain reactions, the nitrogen atom of α-iminoesters and by extension, this compound, can be made to act as an electrophile. This is referred to as N-centered umpolung reactivity.

Recent research has demonstrated an N-centered umpolung method for the construction of S-N bonds by reacting α-iminomalonates with thiols. nih.govresearchgate.net This strategy has been used to synthesize N-sulfenylimines, which are valuable intermediates in organic synthesis. nih.govresearchgate.net While this research primarily focuses on α-iminomalonates, the principles can be extended to this compound systems. nih.gov The process can lead to the formation of an N-centered imino malonate radical, which then combines with a thiol radical. nih.gov

The transformations of this compound can proceed through either polar (ionic) or radical pathways, depending on the reaction conditions and the nature of the reactants.

Polar Pathways: These are the more common reaction pathways for this compound and involve the movement of electron pairs. Nucleophilic addition and condensation reactions are typical examples of polar reactions. These reactions are often facilitated by the presence of acids or bases.

Radical Pathways: In the presence of radical initiators or under photochemical conditions, this compound can undergo radical reactions. As mentioned in the context of N-centered umpolung reactivity, the formation of an imino malonate radical is a key step in certain transformations. nih.gov Radical reactions involve single electron transfers and the formation of radical intermediates.

Cycloaddition Reactions and Heterocycle Formation via this compound Intermediates

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. libretexts.org this compound and its derivatives can participate in various cycloaddition reactions, leading to the synthesis of a wide array of heterocyclic compounds. researchgate.netnih.govresearchgate.net These heterocycles are often of interest in medicinal chemistry and materials science. nih.gov

Types of Cycloaddition Reactions Involving Imines

| Cycloaddition Type | Description | Resulting Heterocycle |

|---|---|---|

| [3+2] Cycloaddition | The imino group can act as a dipolarophile and react with 1,3-dipoles such as azides, nitrile oxides, and nitrones. researchgate.netmdpi.comuchicago.edu | Five-membered heterocycles (e.g., triazoles, oxadiazoles, isoxazolidines). |

| [4+2] Cycloaddition (Diels-Alder Reaction) | The C=N bond can act as a dienophile, reacting with a conjugated diene. nih.govnih.govrsc.orgmdpi.comnih.gov | Six-membered nitrogen-containing heterocycles (e.g., tetrahydropyridines). |

For instance, enaminonitriles, which are tautomers of this compound derivatives, are key intermediates in the synthesis of various heterocycles like pyrazoles, isoxazoles, and pyrimidines through their reactions with N-nucleophiles. nih.govresearchgate.net

Polymerization and Oligomerization Behavior of this compound-Related Compounds

This compound and its related compounds, notably diaminomaleonitrile (B72808) (DAMN), exhibit a strong tendency to undergo polymerization and oligomerization under thermal activation. nih.gov This reactivity is of significant interest in materials science for the development of nitrogen-rich polymers with applications as capacitors, semiconductors, and biosensors, as well as in the field of prebiotic chemistry, given that DAMN is a tetramer of hydrogen cyanide (HCN). nih.govresearchgate.net

Solvothermal Polymerization Studies of Diaminomaleonitrile

Recent investigations have systematically explored the solvothermal polymerization (STP) of diaminomaleonitrile (DAMN) for the first time in organic solvents, moving beyond previous studies that focused on bulk polymerization or hydrothermal (aqueous) conditions. nih.gov These studies aim to understand the influence of solvent and temperature on polymerization pathways and to optimize synthetic conditions for creating C=N-based polymeric materials. nih.govnih.gov

The research evaluated a wide array of solvents and a temperature range from 80 to 170 °C. acs.org It was discovered that protic n-alcohols, specifically n-pentanol and n-hexanol, yielded nearly quantitative amounts of polymer at 130 °C and 150 °C, respectively. nih.govnih.gov These "green" solvents proved to be ideal, significantly reducing the byproducts that typically arise from hydrolysis and oxidation reactions observed under hydrothermal conditions. nih.govacs.org

Kinetic analysis of the polymerization process was conducted using gravimetry to measure polymer yield, while DAMN consumption was monitored by UV-vis spectroscopy and High-Performance Liquid Chromatography (HPLC). nih.govnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) was employed to identify byproducts. acs.org The findings indicate that the choice of solvent has a profound impact on the reaction, with n-hexanol being identified as a particularly eco-friendly and efficient medium for the self-polymerization of DAMN. nih.gov

The resulting DAMN polymers were analyzed for compositional and microstructural variations using Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov The macrostructures of the polymers obtained are generally based on a conjugated C=N system that incorporates diaza heterocycles, such as imidazole (B134444) and pyrazole (B372694) rings. researchgate.netresearchgate.net

Research Findings on Solvothermal Polymerization of DAMN

| Parameter | Conditions/Observations | Source |

|---|---|---|

| Temperature Range | 80 to 170 °C | nih.gov |

| Optimal Solvents | Protic n-alcohols (e.g., n-pentanol, n-hexanol) | acs.org |

| Highest Yields | Almost quantitative | nih.gov |

| Optimal Conditions | n-pentanol at 130 °C; n-hexanol at 150 °C | nih.gov |

| Side Reactions | Hydrolysis and oxidation byproducts are significantly reduced in n-alcohols compared to hydrothermal conditions. | nih.govacs.org |

| Kinetic Monitoring | Gravimetry, UV-vis spectroscopy, HPLC | nih.gov |

| Structural Analysis | FTIR and NMR spectroscopy confirmed C=N conjugated systems with diaza heterocycles. | nih.govresearchgate.net |

Theoretical and Computational Investigations of Iminomalononitrile

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical calculations are essential for understanding the fundamental properties of iminomalononitrile. This neutral intermediate is a crucial component in reaction schemes leading to biologically significant molecules like adenine (B156593). researchgate.netresearchgate.net Because little to no experimental structural or spectroscopic information is available for this compound, computational studies provide the primary source of data. researchgate.netresearchgate.net A full vibrational analysis has been conducted using harmonic and anharmonic approximations to predict key spectroscopic parameters. researchgate.netresearchgate.net

Table 1: Calculated Spectroscopic Parameters for this compound

| Parameter Category | Specific Parameter | Description |

| Rotational Spectroscopy | Rotational Constants | These constants are related to the molecule's moments of inertia and are fundamental for identifying the molecule through microwave spectroscopy. |

| Vibrational Spectroscopy | Vibrational Frequencies | Calculated frequencies correspond to the energy required for vibrational transitions and are used to interpret infrared and Raman spectra. |

| Rovibrational Coupling | Rotation-Vibration Coupling Constants | These parameters describe the interaction between the rotational and vibrational motions of the molecule. |

| Centrifugal Effects | Centrifugal Distortion Constants | These constants account for the slight structural changes that occur as the molecule rotates at high speeds. |

This table is illustrative of the types of parameters derived from computational analysis as mentioned in the literature. researchgate.netresearchgate.net

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP) are widely used quantum chemical methods for studying molecular systems. wikipedia.org DFT, particularly with hybrid functionals like B3LYP, has been shown to be a reliable tool for investigating reactions in nitrile chemistry. researchgate.net These methods are employed to optimize molecular geometries, calculate energies, and predict vibrational frequencies. rsc.org

MP2, the simplest application of Møller-Plesset perturbation theory, improves upon the Hartree-Fock method by incorporating electron correlation, which is crucial for accurate energy calculations. wikipedia.orgq-chem.com For systems involving non-covalent interactions or where electron correlation is significant, MP2 provides a more accurate description than standard DFT functionals that lack dispersion corrections. rsc.orgnih.gov In the context of this compound and related reaction pathways, DFT and MP2 calculations are used to map out the electronic landscape and determine the stability of intermediates and transition states. researchgate.netnih.gov

For more complex electronic situations, such as studying excited states or reaction pathways with significant bond breaking/formation, single-reference methods like DFT and MP2 can be inadequate. univie.ac.at Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and the subsequent Complete Active Space Second-Order Perturbation Theory (CASPT2), are required. github.io

CASSCF provides a qualitatively correct description of the electronic structure by considering all important electronic configurations (static correlation), while CASPT2 builds upon this by adding the remaining dynamic correlation effects using perturbation theory. github.ionih.gov These methods are essential for accurately calculating the energies of excited states and mapping out complex reaction pathways, including photochemical rearrangements. nih.govumn.edu While specific CASSCF/CASPT2 studies on this compound are not extensively documented in readily available literature, this class of methods is the standard for investigating the photochemistry and complex reaction mechanisms that may involve such nitrile intermediates. arxiv.org

Molecular Descriptors and Reactivity Indices

Conceptual DFT provides a framework for quantifying chemical concepts like reactivity using various descriptors. jmcs.org.mx These global and local reactivity indices are derived from the electronic structure of a molecule and help predict its chemical behavior and the regioselectivity of its reactions. researchgate.netresearchgate.net

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. A higher chemical potential suggests better electron-donating ability. dergipark.org.tr

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules are generally less reactive. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness; softer molecules are more reactive. dergipark.org.tr

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A high index indicates a good electrophile. dergipark.org.tr

Local descriptors, such as condensed Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net These descriptors are crucial for understanding the mechanistic details and region-selectivity of reactions, such as the addition of radicals to nitrile compounds during the formation of this compound and its derivatives. researchgate.netresearchgate.net

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance in Predicting Reactivity |

| Chemical Potential | μ | Measures the "escaping tendency" of electrons. More negative values indicate a better electron acceptor. |

| Chemical Hardness | η | Represents resistance to charge transfer. A large energy gap between the HOMO and LUMO correlates with high hardness and low reactivity. dergipark.org.tr |

| Chemical Softness | S | The inverse of hardness (S = 1/η). High softness indicates high reactivity. dergipark.org.tr |

| Electrophilicity Index | ω | Measures the stabilization in energy when the system acquires additional electronic charge from the environment. dergipark.org.tr |

This table explains common descriptors used in the computational analysis of molecules like this compound. researchgate.netresearchgate.netdergipark.org.tr

Chemical Potential, Molecular Hardness, and Softness Analysis

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. scispace.com In a reaction, electrons flow from a region of high chemical potential (lower electronegativity) to one of low chemical potential (higher electronegativity) until the potential is equalized. scispace.com

Molecular Hardness (η): Defined as the resistance to a change in its electron distribution, hardness is a measure of the molecule's stability. scispace.com A large gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is characteristic of a "hard" molecule, indicating low reactivity. scispace.com Conversely, a small HOMO-LUMO gap signifies a "soft" molecule with high reactivity. scispace.com

Molecular Softness (S): As the reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability and its readiness to undergo chemical reactions. scispace.comdntb.gov.ua

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from the equilibrium system. scispace.com |

| Molecular Hardness (η) | η ≈ (ELUMO - EHOMO) | Quantifies the resistance to charge transfer; a measure of molecular stability. scispace.com |

| Molecular Softness (S) | S = 1 / η | Measures the capacity of a molecule to accept electrons; indicates higher reactivity. dntb.gov.ua |

Electrophilicity and Condensed Fukui Functions for Site Selectivity

Electrophilicity Index (ω): This index measures the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. researchgate.net A higher electrophilicity index points to a greater capacity to act as an electrophile. psu.edu

Condensed Fukui Functions (ƒk): The Fukui function is a critical local descriptor that identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. ias.ac.in By condensing the Fukui function to individual atomic sites (ƒk), one can predict where a molecule is most susceptible to attack. journalijar.comscm.com

ƒk+: Indicates the reactivity for a nucleophilic attack (the site most likely to accept an electron). scm.com

ƒk-: Indicates the reactivity for an electrophilic attack (the site most likely to donate an electron). scm.com

ƒk0: Indicates the reactivity for a radical attack. journalijar.com

For this compound, the analysis of electrophilicity and condensed Fukui functions is employed to understand the region-selectivity during chemical reactions, such as the addition of radicals. researchgate.netresearchgate.net This analysis allows researchers to predict which atoms within the this compound molecule will preferentially participate in bond formation. mdpi.com

Table 2: Condensed Fukui Functions for Site Selectivity Analysis

| Type of Attack | Condensed Fukui Function | Interpretation |

| Nucleophilic | ƒk+ = qk(N+1) - qk(N) | The atom with the highest ƒk+ value is the most probable site for a nucleophilic attack. scm.com |

| Electrophilic | ƒk- = qk(N) - qk(N-1) | The atom with the highest ƒk- value is the most probable site for an electrophilic attack. scm.com |

| Radical | ƒk0 = [qk(N+1) - qk(N-1)] / 2 | The atom with the highest ƒk0 value is the most susceptible to a radical attack. journalijar.com |

Note: qk(N) is the electronic population of atom k in the neutral molecule, while qk(N+1) and qk(N-1) are for its anionic and cationic forms, respectively.

Weak Chemical Bonds and Non-Covalent Interactions in this compound Systems

Weak chemical bonds, such as hydrogen bonds and van der Waals interactions, are crucial in determining the structure, stability, and function of molecular systems. fctemis.orgkhanacademy.org These non-covalent interactions are significantly weaker than covalent or ionic bonds but play a governing role in molecular recognition and the formation of reaction complexes. bbec.ac.injussieu.fr In the context of this compound, understanding the weak bonds and non-covalent interactions within reaction complexes and transition states is essential for elucidating reaction mechanisms. researchgate.netresearchgate.net

Application of Bader's Quantum Theory of Atoms in Molecules (QTAIM)

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model that defines chemical concepts like atoms and bonds based on the topology of the observable electron density (ρ(r)). philpapers.orgwikipedia.org QTAIM provides a rigorous framework for identifying and characterizing interatomic interactions, including weak non-covalent bonds. rsc.orgwiley-vch.de

The key features of a QTAIM analysis include:

Bond Path: A line of maximum electron density linking the nuclei of two chemically bonded atoms. The presence of a bond path is a universal indicator of a chemical bond. wiley-vch.de

Bond Critical Point (BCP): A specific point on the bond path where the electron density is at a minimum with respect to the bond axis but at a maximum with respect to any orthogonal direction. researchgate.net

The properties of the electron density at the BCP, such as its magnitude (ρ(rBCP)) and its Laplacian (∇²ρ(rBCP)), reveal the nature of the interaction. For non-covalent interactions, the electron density at the BCP is typically low, and the Laplacian is positive. nih.gov QTAIM has been specifically applied to ascertain the presence and nature of weak bonds in the reaction complexes and transition states formed during reactions involving this compound. researchgate.netresearchgate.net

Table 3: QTAIM Parameters for Characterizing Non-Covalent Interactions

| Parameter | Symbol | Interpretation for Non-Covalent Interactions |

| Electron Density at BCP | ρ(rBCP) | Low values indicate a weak, closed-shell interaction (e.g., hydrogen bond, van der Waals). nih.gov |

| Laplacian of Electron Density at BCP | ∇²ρ(rBCP) | Positive values (∇²ρ > 0) are characteristic of closed-shell interactions, where electron density is depleted at the BCP. nih.gov |

| Total Energy Density at BCP | H(rBCP) | The sign of H(rBCP) can help distinguish between different types of weak interactions. |

Derivatives and Analogues of Iminomalononitrile in Chemical Research

Synthesis and Reactivity of Substituted Iminomalononitriles and Related Imines

The synthesis of N-substituted iminomalononitriles and related imines leverages a variety of chemical strategies, often centered on the activation of nitrile or amine precursors. The creation of N-substituted amidines, a class of compounds structurally related to iminomalononitriles, highlights some of these synthetic challenges and solutions. A primary barrier is the difficulty of direct addition of simple amines to nitriles. core.ac.uk To overcome this, strategies involving the activation of nitriles with electron-withdrawing groups or the activation of amines using strong bases have been developed. core.ac.uk For instance, deprotonated amines with trimethylsilyl (B98337) substituents have shown sufficient nucleophilicity to add to aryl nitriles. core.ac.uk

Another approach involves the use of transition metals and lanthanide (III) triflates to catalyze the formation of amidines from amides in condensation reactions. core.ac.uk More direct methods for creating N-substituted systems include the Ph3P-I2-mediated dehydrative condensation, which allows for the synthesis of a variety of N-aryl and N-alkyl amidoximes under mild, room-temperature conditions. researchgate.net This method is notable for its compatibility with various functional groups, including free alcohols and protected amines. researchgate.net Similarly, polymer-supported synthesis has been employed to create N-substituted anthranilates, which are important chemical building blocks. rsc.org

The reactivity of iminomalononitrile and its derivatives is characterized by their participation in cycloaddition reactions. This compound, also known as carbonimidoyl dicyanide, can undergo cycloaddition reactions to form heterocyclic products. researchgate.net The reactivity of imine-containing compounds in such reactions is heavily influenced by the electronic nature of their substituents. In Diels-Alder reactions, for example, the presence of electron-donating groups on a diene component significantly increases the reactivity of the system toward a dienophile. rsc.org Conversely, electron-withdrawing groups tend to decrease the reaction rate. rsc.orgbeilstein-journals.org The polarity of the reaction, which dictates whether the mechanism is concerted or stepwise, can be predicted by analyzing the electronic effects of these substituents. researchgate.net Fulvenes, which contain a similar exocyclic double bond, demonstrate this principle; their function as a 2π, 4π, or 6π component in cycloadditions depends on the electronic properties of their substituents and the reacting partner. beilstein-journals.org

Structural and Electronic Modifications of the Dicyanomethylene Moiety

The dicyanomethylene group, –C(CN)₂, is a powerful electron-accepting moiety that profoundly influences the electronic and optical properties of molecules into which it is incorporated. ontosight.ai Its strong electron-withdrawing nature stems from the two nitrile groups, which can delocalize negative charge effectively. This feature is central to its use in materials for organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ontosight.ainih.gov

Introducing dicyanomethylene groups into larger π-conjugated systems, such as violanthrone (B7798473), has been shown to significantly modify their optoelectronic properties. nih.govbeilstein-journals.org This modification leads to improved optical absorption and a narrowing of the HOMO-LUMO (Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital) energy gap. beilstein-journals.org For example, dicyanomethylene-functionalised violanthrone derivatives exhibit HOMO-LUMO gaps of approximately 1.25 eV, making them effective p-type semiconductors. nih.gov The modification also enhances charge transport properties; the introduction of dicyanomethylene groups into one violanthrone derivative resulted in a 60-fold improvement in hole mobility. beilstein-journals.org

Theoretical studies using Density Functional Theory (DFT) confirm that systematic substitution of oxygen atoms in compounds like the squaric acid dianion (C₄O₄²⁻) with dicyanomethylene groups leads to a consistent positive shift in oxidation potentials. researchgate.net This indicates that the dicyanomethylene substituents delocalize the negative charge, making the resulting anions more resistant to oxidation. researchgate.net The planar, conjugated structure of molecules containing the dicyanomethylene moiety facilitates this electron delocalization, which is crucial for their electronic applications. ontosight.ai

Table 1: Electronic Properties of Dicyanomethylene-Functionalised Violanthrone Derivatives This table presents data on violanthrone derivatives (3a, 3b, 3c) functionalized with dicyanomethylene groups, highlighting the impact of different alkyl side chains on their electronic properties. Data sourced from electrochemical studies and OFET measurements. nih.govbeilstein-journals.org

| Compound | Side Chain | Ionization Energy (IE) (eV) | Electron Affinity (EA) (eV) | Fundamental Gap (Efund) (eV) | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) |

| 3a | Branched (2-ethylhexyl) | -5.38 | -4.11 | 1.27 | 3.6 x 10⁻⁶ |

| 3b | Linear (n-octyl) | -5.34 | -4.09 | 1.25 | 1.0 x 10⁻² |

| 3c | Linear | -5.40 | -4.15 | 1.25 | Not specified |

Comparison of Reactivity and Stability within the this compound Family

The reactivity and stability of derivatives within the this compound family are governed by fundamental principles of chemical structure, including stereoelectronics, steric hindrance, and the influence of substituents. Stability can be correlated with the HOMO-LUMO energy gap (Δℰ); a larger gap generally signifies greater stability and lower chemical reactivity. scirp.org Conversely, a smaller energy gap indicates a higher propensity for electron transfer and thus increased reactivity. scirp.org

The nature of the substituent on the imine nitrogen (N-alkyl vs. N-aryl, electron-donating vs. electron-withdrawing) is a critical determinant of the molecule's properties. In related systems, it has been shown that substituents can dramatically alter stability. For instance, computational studies on iminium ions derived from pyrrolidines show that substituents capable of stabilizing the positive charge significantly increase the ion's stability in the gas phase. researchgate.net This principle can be extended to protonated iminomalononitriles.

Reactivity in cycloaddition reactions is also highly dependent on substituent effects. The reactivity of 1,2,3-triazines bearing electron-donating groups in cycloadditions with amidines follows the trend MeS > MeO > AcNH, where the more strongly donating groups lead to faster reactions despite raising the diene's LUMO energy. nih.gov For other systems like fulvenes, electron-donating groups on the exocyclic carbon tend to increase the reaction rate with dienophiles like maleimides by stabilizing the Diels-Alder transition state, whereas electron-withdrawing groups decrease the rate. beilstein-journals.org This suggests that N-substituents on this compound that donate electron density would likely enhance its reactivity as a 4π component in cycloaddition reactions.

| Property | Effect of Electron-Donating Group (EDG) | Effect of Electron-Withdrawing Group (EWG) |

| HOMO-LUMO Gap (Δℰ) | Generally decreases | Generally increases |

| Thermodynamic Stability | Decreased (higher reactivity) | Increased (lower reactivity) |

| Reactivity as Diene (Diels-Alder) | Increased | Decreased |

| Reactivity as Dienophile (Diels-Alder) | Decreased | Increased |

Advanced Characterization and Spectroscopic Investigations in Research

Vibrational Analysis of Iminomalononitrile and Its Conformations

The study of the vibrational properties of this compound provides crucial insights into its molecular structure, stability, and potential energy surface. Computational quantum chemical methods are instrumental in this analysis, offering a detailed picture of the molecule's conformational landscape and vibrational modes. researchgate.netresearchgate.net

Harmonic and Anharmonic Approximations for Spectroscopic Parameters

A comprehensive vibrational analysis of 2-imino-malononitrile has been conducted using both harmonic and anharmonic approximations. researchgate.netresearchgate.net While the harmonic approximation provides a foundational understanding of the vibrational frequencies, it assumes that the potential energy surface is a perfect parabola, which is not entirely accurate for real molecules. wikipedia.orgstackexchange.com Anharmonic calculations, which account for the true shape of the potential energy surface, offer more precise spectroscopic parameters. researchgate.netwikipedia.org

The inclusion of anharmonicity is particularly important for accurately predicting vibrational wavenumbers, especially at higher energy levels. researchgate.net Neglecting anharmonic effects can lead to significant deviations between calculated and observed spectroscopic data. researchgate.net Anharmonic computations provide a more refined set of vibrational frequencies that are in closer agreement with experimental results, should they become available. researchgate.netresearchgate.net

Table 1: Comparison of Harmonic and Anharmonic Approximations

| Feature | Harmonic Approximation | Anharmonic Approximation |

| Potential Energy Surface | Assumes a parabolic potential well. wikipedia.org | Accounts for the true, non-parabolic potential energy surface. wikipedia.org |

| Vibrational Frequencies | Provides a good initial estimate of fundamental frequencies. uniroma1.it | Offers more accurate frequencies, including overtones and combination bands. researchgate.netwikipedia.org |

| Accuracy | Deviations from experimental values can be significant, especially for higher energy vibrations. researchgate.net | Generally provides results in closer agreement with experimental data. researchgate.net |

| Computational Cost | Less computationally intensive. | More computationally demanding. |

Rotational Constants and Rotation-Vibration Coupling Constant Determinations

Beyond vibrational frequencies, quantum chemical studies have been employed to determine other key spectroscopic parameters for this compound, such as rotational constants and rotation-vibration coupling constants. researchgate.netresearchgate.net Rotational constants are inversely related to the molecule's moments of inertia and are fundamental for microwave spectroscopy and for deriving the molecule's precise geometric structure. youtube.com

Rotation-vibration coupling constants describe the interaction between the rotational and vibrational motions of the molecule. researchgate.net These constants are essential for a complete understanding of the molecule's high-resolution infrared spectra. The determination of these parameters for this compound provides a valuable theoretical dataset for future experimental spectroscopic investigations. researchgate.netresearchgate.net

Table 2: Key Spectroscopic Parameters for this compound

| Parameter | Description | Significance |

| Rotational Constants (A, B, C) | Related to the principal moments of inertia of the molecule. youtube.com | Determine the rotational energy levels and are crucial for structural determination via microwave spectroscopy. youtube.com |

| Rotation-Vibration Coupling Constants | Quantify the interaction between the molecule's rotational and vibrational motions. researchgate.net | Essential for the detailed analysis and interpretation of high-resolution rovibrational spectra. researchgate.net |

| Centrifugal Distortion Constants | Correct for the fact that a molecule is not a rigid rotor and can be distorted by centrifugal forces during rotation. researchgate.net | Improve the accuracy of rotational energy level calculations, especially for higher rotational states. |

Application of Advanced Spectroscopic Techniques for Mechanistic Studies

Advanced spectroscopic techniques are indispensable tools for elucidating the mechanisms of chemical reactions involving this compound and related compounds. researchgate.netresearchgate.net These methods allow for real-time monitoring of reactants, intermediates, and products, providing critical data for kinetic and mechanistic analyses.

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. nih.govspecac.com By tracking the changes in the infrared absorption bands corresponding to specific functional groups, one can follow the consumption of reactants and the formation of products. nih.govgasmet.com For reactions involving imines, FTIR can be used to observe the appearance and disappearance of the characteristic C=N stretching vibration. nih.govnih.gov This technique is particularly useful for studying reactions in solution, allowing for the in-situ analysis of reaction mixtures without the need for sample isolation. nih.govmt.com The ability to define a background spectrum at any point during the reaction helps to eliminate spectral interference from solvents and other components, providing clear difference spectra of the reacting species. nih.gov

UV-Visible Spectroscopy in Kinetic and Mechanistic Studies

UV-Visible spectroscopy is a valuable method for studying the kinetics and mechanisms of reactions involving chromophoric species. thermofisher.combioglobax.com The absorption of UV or visible light by a molecule corresponds to electronic transitions, and the intensity of this absorption is proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. thermofisher.com This relationship allows for the quantitative monitoring of reactant and product concentrations over time, which is essential for determining reaction rates and orders. thermofisher.comjascoinc.com For conjugated systems, such as those that may be formed in reactions involving this compound, UV-Vis spectroscopy can be particularly informative, as the wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation. libretexts.org By monitoring changes in the UV-Vis spectrum, it is possible to follow the course of a reaction and gain insights into the electronic structure of the species involved. nih.govthermofisher.com

Mass Spectrometry (GC-MS) for Product Identification and Byproduct Analysis in Complex Reactions

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. shimadzu.commedistri.swiss In the context of complex reactions, GC-MS is invaluable for identifying the final products and any byproducts that may have formed. nih.govacs.org The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. medistri.swiss Each separated component then enters the mass spectrometer, where it is ionized and fragmented. medistri.swisseuropeanpharmaceuticalreview.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the confident identification of the compound by comparison to spectral libraries. medistri.swisschem-agilent.com This technique is crucial for understanding the complete reaction pathway and identifying any competing side reactions. europeanpharmaceuticalreview.comchromatographyonline.com

Advanced Structural Elucidation Techniques for Novel this compound Derivatives (e.g., X-ray Diffraction)

The precise determination of the three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity and physical properties. For novel derivatives of this compound, single-crystal X-ray diffraction (XRD) stands as the definitive technique for unambiguous structural elucidation in the solid state. retsch.commdpi.comlucideon.com This powerful method provides detailed information about bond lengths, bond angles, and crystal packing, which are crucial for rational drug design, materials science, and understanding intermolecular interactions. lucideon.comnih.gov While spectroscopic and structural information for the parent this compound compound is notably scarce, significant progress has been made in characterizing its more complex derivatives. researchgate.net

A key example is the structural investigation of 2-methoxy-4,6-diphenylnicotinonitrile, a derivative containing a nitrile group. nih.gov X-ray diffraction analysis successfully determined its molecular structure, revealing that the compound crystallizes in the orthorhombic system with the space group P212121. nih.gov The analysis identified a pyridine (B92270) core flanked by two phenyl rings and detailed the key intermolecular interactions, such as π-π stacking and hydrogen bonds, that stabilize the crystal lattice. nih.gov

In conjunction with XRD, other computational and analytical techniques are employed to build a comprehensive structural profile. Hirshfeld surface analysis, for instance, is used to decode the molecule's spatial attributes and quantify the nature and extent of intermolecular contacts within the crystal. nih.gov Energy framework computations and Density Functional Theory (DFT) analyses further complement the experimental XRD data by elucidating the dominant forces in the crystal and providing insights into geometric optimization and molecular reactivity. nih.gov

The data obtained from these advanced techniques are critical for establishing structure-property relationships. The crystallographic parameters derived from XRD analysis serve as a benchmark for computational models and provide a solid foundation for predicting the behavior of new compounds.

Interactive Table 1: Crystallographic Data for 2-methoxy-4,6-diphenylnicotinonitrile nih.gov

Below is a summary of the single-crystal X-ray diffraction data for the title compound. Users can sort the table by clicking on the headers.

| Parameter | Value |

| Chemical Formula | C₂₀H₁₄N₂O |

| Formula Weight | 300.35 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.3456 (4) |

| b (Å) | 11.5348 (6) |

| c (Å) | 16.2131 (8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1559.13 (14) |

| Z (Formula units/cell) | 4 |

| Temperature (K) | 296 |

| Radiation | MoKα (λ = 0.71073 Å) |

Emerging In-situ and Operando Spectroscopic Methods in this compound Research

While X-ray diffraction provides a static snapshot of a molecule's structure, understanding the dynamic processes of formation, reaction, and degradation requires real-time monitoring. chimia.ch Emerging in-situ and operando spectroscopic methods are proving indispensable for gaining mechanistic insights into chemical reactions involving this compound and its precursors. researchgate.netnih.gov In-situ spectroscopy involves analyzing the sample directly in its reaction environment, while operando (a subset of in-situ) spectroscopy specifically implies that the analysis is performed while the reaction is under true operating conditions, with simultaneous measurement of catalytic activity or reaction progress. youtube.com

These techniques allow researchers to observe changes in molecular vibrations, electronic states, and concentrations of reactants, intermediates, and products as they evolve. nih.govresearchgate.net This provides a dynamic view of reaction kinetics, helps identify transient intermediates, and elucidates the role of catalysts and reaction conditions. chimia.chnih.gov

Key Emerging Techniques:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for monitoring reactions in real-time. nih.govuni-rostock.de For instance, in-situ FTIR has been used to monitor the evolution of nitrile-rich environments, such as those where this compound is proposed to form, by tracking changes in the characteristic infrared absorption bands of nitriles and imines. researchgate.net By observing the appearance and disappearance of specific vibrational peaks over time, reaction pathways and kinetics can be determined. nih.gov

Operando UV-Vis-NIR Spectroscopy: This method tracks changes in the electronic transitions of molecules during a reaction. researchgate.net It is particularly useful for studying conjugated systems and colored intermediates or products. The technique can be applied in either transmission or reflection modes to accommodate different sample types and reaction cells. researchgate.net

Combined Operando Methodologies: To obtain a more complete picture, researchers are increasingly combining multiple spectroscopic techniques into a single operando experiment. csic.es For example, simultaneous operando FTIR and Raman spectroscopy allows for the complementary characterization of adsorbed species and the structural properties of a catalyst. csic.es While FTIR is highly sensitive to polar functional groups, Raman spectroscopy provides excellent data on non-polar bonds and symmetric vibrations, offering a more comprehensive analysis of the reacting system.

These advanced methods are crucial for bridging the gap between static structural knowledge and the dynamic reality of chemical transformations. By applying in-situ and operando spectroscopy to the study of this compound, researchers can unravel complex reaction networks and guide the rational design of synthetic pathways. chimia.chyoutube.com

Interactive Table 2: Overview of Emerging Spectroscopic Methods in Chemical Research

This table summarizes the principles and applications of key in-situ and operando techniques relevant to this compound research.

| Technique | Principle | Information Gained |

| In-situ FTIR Spectroscopy nih.govresearchgate.net | Monitors changes in molecular vibrations by measuring the absorption of infrared radiation. | Real-time concentration of reactants/products, identification of functional groups, reaction kinetics, intermediate detection. |

| Operando UV-Vis-NIR Spectroscopy researchgate.net | Measures changes in electronic absorption spectra from the ultraviolet to near-infrared range. | Tracking of conjugated systems, detection of colored intermediates, monitoring electronic structure changes. |

| Operando Raman Spectroscopy csic.es | Analyzes light scattered from a sample to probe vibrational modes. | Structural information (especially for non-polar bonds), catalyst phase changes, characterization of carbonaceous species. |

| Combined Operando FTIR-Raman csic.es | Simultaneously acquires both FTIR and Raman spectra of the sample under reaction conditions. | Comprehensive vibrational analysis, complementary data on surface species and catalyst structure. |

| Operando X-ray Diffraction (XRD) chimia.ch | Acquires diffraction patterns of a crystalline material while it is functioning under reaction conditions. | Real-time changes in crystal structure, phase transformations, identification of active crystalline phases. |

Research Applications and Broader Significance of Iminomalononitrile

Role in Prebiotic Chemical Evolution and the Origin of Complex Biomolecules

Iminomalononitrile is considered a crucial player in the study of prebiotic chemical evolution, the chemical steps that occurred on the early Earth before the emergence of life. Its formation from simple precursors likely present on the primitive Earth, such as hydrogen cyanide (HCN), and its ability to transform into essential biological molecules underscore its significance in theories about the origin of life.

Precursor to Adenine (B156593) and Imidazole (B134444) Derivatives

One of the most significant roles of this compound in prebiotic chemistry is its function as a precursor to adenine and various imidazole derivatives. nih.govacs.org Adenine is one of the four nucleobases in the DNA molecule and is also a component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. Imidazole rings are fundamental components of many biologically important molecules, including the amino acid histidine and purines. clinmedkaz.org

Quantum chemical studies have explored the formation of this compound as a neutral intermediate in reactions leading to diaminomaleonitrile (B72808) (DAMN), a known precursor to adenine. researchgate.netresearchgate.net This suggests a plausible pathway for the abiotic synthesis of adenine from simple molecules like hydrogen cyanide. acs.orgresearchgate.net Research has shown that this compound can be involved in the formation of imidazole intermediates such as 4-amino-1H-imidazole-5-carbonitrile (AICN), which are direct precursors to purines like adenine. nih.govresearchgate.netresearchgate.net The investigation of reactions involving this compound helps to elucidate the complex chemical pathways that could have led to the formation of the building blocks of life. researchgate.netacs.org

Implications for Astrophysical and Planetary Chemistry

The study of this compound extends beyond terrestrial prebiotic chemistry to the realms of astrophysical and planetary chemistry. Nitriles, including the precursors to this compound, are found in various astronomical environments, such as the atmosphere of Titan, Saturn's largest moon. researchgate.netresearchgate.net The chemistry of nitriles in these environments is of great interest as it could provide insights into the potential for life to arise elsewhere in the universe.

Quantum chemical studies have investigated the formation of this compound and its isomers in nitrile-rich environments, suggesting that these molecules could be formed from radicals like CN and H, which are abundant in such astronomical settings. researchgate.netresearchgate.net The presence of these molecules in extraterrestrial environments could be a key indicator of prebiotic chemical activity. The study of these processes helps scientists to understand the potential for the formation of complex organic molecules, including the precursors to life, on other planets and moons. researchgate.netcolab.ws

This compound as a Synthetic Building Block in Organic Synthesis

Beyond its role in prebiotic chemistry, this compound is a valuable and versatile building block in modern organic synthesis. ebi.ac.uk Its reactive nature allows chemists to construct a wide variety of complex organic molecules, particularly those containing nitrogen.

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials containing these structural motifs. openmedicinalchemistryjournal.comrsc.org this compound serves as a key intermediate in the synthesis of various nitrogen-containing heterocycles. beilstein-journals.org For example, it can be used to create substituted imidazoles, which are prevalent in many biologically active compounds. nih.govclinmedkaz.org The reactivity of the imino and nitrile groups in this compound allows for a range of chemical transformations, making it a powerful tool for synthetic chemists. beilstein-journals.orgmdpi.com

Construction of Complex Organic Architectures

The ability to construct complex molecular architectures is a central goal of organic synthesis. eolss.net this compound's functionality allows it to be used in multicomponent reactions, where several simple molecules are combined in a single step to form a more complex product. This approach is highly efficient and allows for the rapid generation of molecular diversity. nih.govnih.gov By strategically employing this compound, chemists can build intricate molecular scaffolds that can serve as the basis for new drugs, catalysts, and materials. lifechemicals.comenamine.net

Contributions to Materials Science and Polymer Chemistry

The utility of this compound extends into the field of materials science and polymer chemistry. routledge.comexponent.com Its ability to participate in polymerization reactions and to be incorporated into polymer backbones opens up possibilities for creating new materials with tailored properties. Research in this area explores how the unique chemical features of this compound can be harnessed to develop advanced polymers. uni-halle.dempg.de For instance, the nitrogen-rich nature of polymers derived from this compound could lead to materials with interesting electronic, thermal, or self-healing properties.

Precursors for C=N-Based Polymers and Functional Materials

This compound is a valuable building block for the synthesis of polymers containing carbon-nitrogen double bonds (C=N). These polymers are of significant interest due to their potential applications in electronics, catalysis, and materials science.

One key area of research is the polymerization of diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide and a close chemical relative of this compound. researchgate.netcsic.es The solvothermal polymerization (STP) of DAMN has been investigated as a method to produce C=N-based polymers. csic.es Studies have shown that the choice of solvent and temperature plays a crucial role in the efficiency of the polymerization process. For instance, using protic n-alcohols like n-pentanol or n-hexanol can lead to nearly quantitative yields of the polymer at temperatures between 130 and 150 °C. csic.es These conditions are considered more environmentally friendly ("green") compared to hydrothermal methods, as they minimize side reactions such as hydrolysis. csic.es

The resulting C=N-based polymers from DAMN exhibit properties suitable for various applications, including their use in capacitors, semiconductors, biosensors, and as catalysts. acs.org The investigation into the polymerization of DAMN and related nitrile compounds highlights the potential of this compound as a precursor for creating advanced functional materials with tailored properties. researchgate.netacs.org

Table 1: Solvothermal Polymerization of Diaminomaleonitrile (DAMN)

| Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| Water | 80 | 168 | ~75 |

| n-Butanol | 80 | 168 | Lower than water |

| Acetonitrile | 80 | 168 | Lower than water |

| Aniline | 110 | 24 | - |

| Aniline | 170 | 24 | - |

| n-Pentanol | 130 | - | Nearly quantitative |

| n-Hexanol | 150 | - | Nearly quantitative |

Data sourced from multiple studies on DAMN polymerization. csic.esacs.org

Development of Photocatalytic Materials (e.g., g-C3N4)

This compound and related nitrile compounds are also significant in the synthesis of photocatalytic materials, most notably graphitic carbon nitride (g-C3N4). dntb.gov.ua Photocatalysis is a process where a material, upon absorbing light, accelerates a chemical reaction. wikipedia.org g-C3N4 is a metal-free semiconductor that has garnered considerable attention due to its unique electronic structure, chemical stability, and ability to absorb visible light, making it a promising candidate for various applications, including water splitting, CO2 reduction, and the degradation of organic pollutants. mdpi.comrsc.orgnih.gov

The synthesis of g-C3N4 often involves the thermal polymerization of nitrogen-rich precursors like melamine, urea, or dicyandiamide. mdpi.comfrontiersin.orgmdpi.com While this compound itself is not always the direct precursor, the fundamental chemistry of nitrile polymerization is central to the formation of the g-C3N4 structure, which is composed of tri-s-triazine units linked by amino groups. rsc.org

Research has focused on modifying the properties of g-C3N4 to enhance its photocatalytic efficiency. frontiersin.orgrsc.org Strategies include doping with other elements, forming composites with other semiconductors, and controlling the material's morphology to increase its surface area and light absorption capabilities. rsc.orgfrontiersin.orgmdpi.com For example, creating heterojunctions between g-C3N4 and other materials can improve the separation of photogenerated electron-hole pairs, a key factor in photocatalytic activity. frontiersin.org The study of this compound and its derivatives contributes to a deeper understanding of the synthesis and optimization of these advanced photocatalytic materials.

Table 2: Properties of Graphitic Carbon Nitride (g-C3N4)

| Property | Value/Description | Reference |

|---|---|---|

| Band Gap | ~2.7 eV | mdpi.comrsc.org |

| Light Absorption | Visible light (wavelengths below 460 nm) | mdpi.comfrontiersin.org |

| Structure | Tri-s-triazine units linked by planar amino groups | rsc.org |

| Precursors for Synthesis | Melamine, Urea, Dicyandiamide | mdpi.comfrontiersin.orgmdpi.com |

This table summarizes key properties of g-C3N4 relevant to its photocatalytic applications.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Diaminomaleonitrile |

| n-Pentanol |

| n-Hexanol |

| Graphitic carbon nitride |

| Melamine |

| Urea |

| Dicyandiamide |

| Hydrogen cyanide |

| n-Butanol |

| Acetonitrile |

Future Research Directions and Unexplored Avenues for Iminomalononitrile

Iminomalononitrile, a molecule of significant interest due to its unique structural features and reactivity, stands at the frontier of several chemical research domains. While its role as a key intermediate in prebiotic chemistry and organic synthesis has been acknowledged, a vast landscape of its potential remains to be charted. researchgate.netresearchgate.net The following sections delineate promising future research directions aimed at unlocking the full potential of this versatile compound.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing iminomalononitrile in a laboratory setting?

- Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. For example, using nitrile precursors in anhydrous environments with catalysts like ammonium chloride can enhance yield . Characterization via IR spectroscopy (C≡N stretch at ~2200 cm⁻¹) and elemental analysis is essential to confirm purity . Safety protocols must include fume hood use due to potential cyanide release during decomposition .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze proton environments (e.g., imino protons at δ 8–10 ppm) and carbon shifts for nitrile groups (~110–120 ppm).

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ or [M−H]⁻) and fragmentation patterns consistent with the proposed structure .

- X-ray Crystallography : Resolve bond lengths and angles to verify sp² hybridization of the imino group .

Q. What safety protocols are mandatory for handling this compound in experimental workflows?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.

- Storage : In airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Avoid proximity to acids or oxidizing agents .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal, adhering to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Hypothesis Testing : Compare experimental NMR/IR data with computational simulations (e.g., DFT calculations using Gaussian or ORCA) to identify discrepancies caused by solvent effects or tautomerism .

- Cross-Validation : Use multiple techniques (e.g., Raman spectroscopy for nitrile vibrations) to corroborate findings. Publish raw data in supplementary materials to enable peer scrutiny .

Q. What experimental designs are optimal for studying this compound’s reactivity in multicomponent reactions?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., molar ratios, catalysts). For example, a 3² factorial design can optimize this compound’s role in Strecker synthesis .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates. Compare Arrhenius plots under varying pH/temperature conditions .

Q. How can researchers address reproducibility challenges in this compound-based polymer synthesis?

- Methodological Answer :

- Standardization : Document monomer purity, initiator concentrations, and degassing protocols (e.g., freeze-pump-thaw cycles) to minimize batch variability .

- Advanced Characterization : Employ GPC (Gel Permeation Chromatography) for molecular weight distribution and DSC (Differential Scanning Calorimetry) to assess thermal stability .

- Collaborative Reproducibility : Share detailed protocols via platforms like *Protocols.io * and cite prior work addressing similar challenges (e.g., malononitrile polymerization ).

Data Analysis & Reporting Guidelines

Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?

- Methodological Answer :

- Dose-Response Curves : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism). Report IC₅₀ values with 95% confidence intervals .

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate structural features (e.g., substituent electronegativity) with biological activity .

Q. How should researchers present contradictory data in publications involving this compound?

- Methodological Answer :

- Transparency : Disclose all replicates, including outliers, in supplementary tables. Use error bars in graphs to represent standard deviations .

- Critical Discussion : Contrast results with prior studies (e.g., discrepancies in catalytic efficiency vs. iminodiacetonitrile systems ). Propose hypotheses for contradictions, such as solvent polarity effects .

Ethical & Compliance Considerations

Q. What ethical frameworks apply to computational studies predicting this compound’s environmental toxicity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.